molecular formula C21H17N3O2 B6508834 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide CAS No. 891123-37-8

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B6508834
CAS No.: 891123-37-8
M. Wt: 343.4 g/mol
InChI Key: QHEYDAUAOGOBCR-UHFFFAOYSA-N
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Description

The compound “N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide” is a complex organic molecule that contains several functional groups. It includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a naphthalene and a carboxamide group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, the naphthalene ring, and the carboxamide group. The 1,3,4-oxadiazole ring is a planar, aromatic ring, which contributes to the overall stability of the molecule . The naphthalene ring is also aromatic and planar, and the carboxamide group can participate in hydrogen bonding, which could influence its interactions with other molecules.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The 1,3,4-oxadiazole ring is relatively stable due to its aromaticity, but it can participate in electrophilic substitution reactions . The carboxamide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make it relatively non-polar and insoluble in water, while the carboxamide group could enhance its solubility in polar solvents .

Future Directions

The future research on this compound could involve exploring its potential biological activities, given the known activities of other 1,3,4-oxadiazole derivatives . Additionally, studies could be conducted to optimize its synthesis and to explore its physical and chemical properties in more detail.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-13-10-11-14(2)18(12-13)20-23-24-21(26-20)22-19(25)17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEYDAUAOGOBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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